Tetrafluoroboric acid
Overview
Description
Tetrafluoroboric acid, also known as fluoboric acid, is an inorganic compound with the chemical formula H[BF4]. It is a strong acid that is typically available as a solution in water or other solvents such as diethyl ether. The compound is known for its corrosive nature and is used primarily as a precursor to other fluoroborate salts .
Mechanism of Action
H+[BF4]−H^+[BF_4]^-H+[BF4]−
. It is a strong acid and is available commercially as a solution in water and other solvents .Target of Action
Tetrafluoroboric acid is mainly used as a catalyst in various chemical reactions . It targets specific reactants in these reactions, facilitating their transformation into desired products.
Mode of Action
The compound interacts with its targets by donating a proton (H+), a characteristic of acids . This proton donation can activate the target molecule, enabling it to undergo further chemical reactions .
Biochemical Pathways
This compound is involved in the protection and deprotection reactions of various carbohydrates . It also participates in the synthesis of 4-sulfonic acid phenyl diazonium tetrafluoroborate, which is required for the preparation of sulfonated graphene .
Result of Action
The action of this compound results in the acceleration of chemical reactions, leading to the formation of desired products . For example, it can facilitate the hydration of aromatic haloalkynes to α-halomethyl ketones .
Biochemical Analysis
. . .
Biochemical Properties
Tetrafluoroboric acid is used as a catalyst for the protection and deprotection reactions of various carbohydrates . It participates in the synthesis of 4-sulfonic acid phenyl diazonium tetrafluoroborate, which was required for the preparation of sulfonated graphene (SG) .
Cellular Effects
It is known that it is a strong acid and is corrosive, which suggests that it could have significant effects on cellular structures and processes .
Molecular Mechanism
It is known to facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used in the accurate determination of all 14 naturally occurring Rare Earth Elements (REEs) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis . This approach eliminates the need for an F− complexing step .
Metabolic Pathways
It is known that it is a strong acid and is corrosive, which suggests that it could have significant effects on metabolic processes .
Transport and Distribution
It is known that it is a strong acid and is corrosive, which suggests that it could have significant effects on cellular transport and distribution processes .
Subcellular Localization
It is known that it is a strong acid and is corrosive, which suggests that it could have significant effects on subcellular structures and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluoroboric acid is commonly prepared by dissolving boric acid in aqueous hydrofluoric acid. The reaction involves the formation of boron trifluoride as an intermediate, which then reacts with additional hydrofluoric acid to produce this compound: [ \text{B(OH)}_3 + 4 \text{HF} \rightarrow \text{H}_3\text{O}^+ + \text{BF}_4^- + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating boric acid with hydrofluoric acid under controlled conditions. The resulting solution is then purified and concentrated to the desired strength .
Chemical Reactions Analysis
Types of Reactions: Tetrafluoroboric acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in the protection and deprotection of carbohydrates.
Hydration Reactions: It is used in the hydration of aromatic haloalkynes to form α-halomethyl ketones.
Common Reagents and Conditions:
Carbohydrate Protection: this compound is used as a catalyst in the presence of ethereal solvents.
Hydration of Haloalkynes: The reaction typically occurs in the absence of metal catalysts.
Major Products:
Scientific Research Applications
Tetrafluoroboric acid has a wide range of applications in scientific research, including:
Medicine: this compound is used in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
Hydrogen Fluoride (HF): Both are strong acids, but hydrogen fluoride is more commonly used in industrial applications.
Triflic Acid (CF3SO3H): Another strong acid, triflic acid is often used in organic synthesis due to its non-oxidizing nature.
Hexafluorophosphoric Acid (HPF6): Similar in structure and acidity to tetrafluoroboric acid, but with different applications in organic and inorganic chemistry.
Uniqueness: this compound is unique due to its ability to form stable complexes with various organic and inorganic compounds. Its weakly coordinating, non-oxidizing conjugate base makes it particularly useful in reactions where strong acids are required without the risk of oxidation .
Properties
IUPAC Name |
hydron;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGCEQLVLXJUCC-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-](F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HBF4, BF4H | |
Record name | FLUOROBORIC ACID | |
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Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8029739 | |
Record name | Fluoboric acid | |
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Molecular Weight |
87.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluoroboric acid appears as a colorless odorless poisonous liquid. Corrosive to metals and tissue. It is used in electroplating, metal cleaning and making diazo salts., Liquid, Colorless liquid; [ICSC] Pungent odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | FLUOROBORIC ACID | |
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Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |
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Record name | Tetrafluoroboric acid | |
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Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |
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Boiling Point |
130 °C decomposes | |
Record name | FLUOBORIC ACID | |
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Solubility |
Very soluble in water, ethanol | |
Record name | FLUOBORIC ACID | |
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Density |
Approximately 1.8 g/cu cm, Relative density (water = 1): 1.4 (50% solution) | |
Record name | FLUOBORIC ACID | |
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Vapor Pressure |
5.0 [mmHg] | |
Record name | Tetrafluoroboric acid | |
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Color/Form |
Colorless liquid | |
CAS No. |
16872-11-0 | |
Record name | FLUOROBORIC ACID | |
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Record name | Tetrafluoroboric acid | |
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Record name | Fluoroboric acid | |
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Record name | Fluoboric acid | |
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